6-Bromo-2-piridinsulfonamida

Descripción general

Descripción

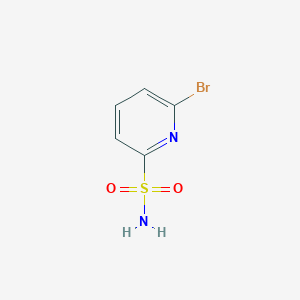

6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromopyridine-2-sulfonamide is 1S/C5H5BrN2O2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H, (H2,7,9,10) . For a more detailed molecular dynamics simulation, specialized programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .Physical And Chemical Properties Analysis

6-Bromopyridine-2-sulfonamide is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 237.08 .Aplicaciones Científicas De Investigación

Síntesis de Sulfonimidatos

6-Bromo-2-piridinsulfonamida: es un precursor clave en la síntesis de sulfonimidatos, una clase de compuestos organosulfurados. Estos compuestos se sintetizan a partir de varios reactivos de azufre y han experimentado un resurgimiento de interés debido a su potencial como intermediarios para acceder a otros compuestos organosulfurados importantes .

Química Medicinal

Los sulfonimidatos derivados de la this compound se han explorado por sus propiedades de química medicinal. Sirven como precursores para candidatos a fármacos, particularmente aquellos que contienen un centro de azufre (VI), que es una característica estructural asociada con una variedad de actividades farmacológicas .

Síntesis Asimétrica

El centro de azufre estereogénico de los sulfonimidatos se puede emplear en síntesis asimétricas. Esta aplicación es significativa para el desarrollo de moléculas quirales, que son esenciales para crear enantiómeros específicos de moléculas de fármacos .

Química Supramolecular

La this compound actúa como un bloque de construcción en la química supramolecular. Se utiliza para construir estructuras más grandes aprovechando las interacciones predecibles entre las moléculas .

Catálisis con Metales de Transición

Este compuesto también se utiliza como ligando para catalizadores de metales de transición. Su estructura le permite unirse a metales, facilitando varios procesos catalíticos que son cruciales en entornos químicos industriales y de investigación .

Complejos Luminiscentes

Debido a su estructura electrónica, la this compound se utiliza en la formación de complejos luminiscentes. Estos complejos tienen aplicaciones en el desarrollo de nuevos materiales de iluminación y sensores ópticos .

Safety and Hazards

The safety data sheet for 6-Bromopyridine-2-sulfonamide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

6-Bromopyridine-2-sulfonamide, a derivative of sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

The compound interacts with its target by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby inhibiting the enzyme’s activity . This inhibition prevents the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 6-Bromopyridine-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria . This deficiency affects the synthesis of nucleic acids and proteins, essential components for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .

Result of Action

The molecular effect of 6-Bromopyridine-2-sulfonamide’s action is the inhibition of folic acid synthesis . On a cellular level, this leads to a halt in bacterial growth and replication, as folic acid is essential for these processes .

Action Environment

The action of 6-Bromopyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .

Propiedades

IUPAC Name |

6-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSQXHNUWIYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720963 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856013-04-2 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 6-bromopyridine-2-sulfonamide described in the paper advantageous?

A1: The paper outlines a novel synthetic route for 6-bromopyridine-2-sulfonamide starting from 2,6-dibromopyridine. The key advantages of this method are its short reaction sequence and scalability []. This means the synthesis can be performed in fewer steps compared to traditional methods, and it can be easily scaled up to produce larger quantities of the compound, which is particularly important for potential industrial applications.

Q2: What are the potential applications of 6-bromopyridine-2-sulfonamide based on its structure?

A2: While the paper focuses on the synthesis, the presence of both bromine and sulfonamide functional groups in 6-bromopyridine-2-sulfonamide suggests potential for further derivatization []. These modifications could lead to the development of new compounds with diverse biological activities. For example, sulfonamides are known for their antibacterial properties, and the bromine atom allows for further chemical transformations to introduce various substituents, potentially enhancing the activity and selectivity of the resulting molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)

![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)

![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)